molecular formula C28H30N2O5 B13115909 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13115909
M. Wt: 474.5 g/mol
InChI Key: QJBAKOQQPOVLIV-UHFFFAOYSA-N
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Description

This compound is a benzoxazin-3(4H)-one derivative featuring a benzyloxy group at position 6 and a complex acetyl-amine substituent at position 7. The benzoxazinone core (a bicyclic structure with oxygen and nitrogen heteroatoms) is critical for its physicochemical and biological properties.

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

8-[2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]acetyl]-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C28H30N2O5/c1-28(2,15-19-9-11-21(33-3)12-10-19)29-16-25(31)23-13-22(34-17-20-7-5-4-6-8-20)14-24-27(23)35-18-26(32)30-24/h4-14,29H,15-18H2,1-3H3,(H,30,32)

InChI Key

QJBAKOQQPOVLIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(=O)C2=C3C(=CC(=C2)OCC4=CC=CC=C4)NC(=O)CO3

Origin of Product

United States

Preparation Methods

Method 1: Reaction with Chloroacetyl Chloride

This method involves the reaction of chloroacetyl chloride with appropriately substituted 2-amino phenols to form an intermediate benzomorpholinone structure. The steps are:

  • Step 1: Substituted 2-amino phenol reacts with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) under reflux conditions.
  • Step 2: The intermediate undergoes alkylation and cyclization.

Reaction Conditions:

  • Temperature: Stirring at ambient temperature followed by reflux at ~60°C.
  • Solvent: Chloroform or DMF.
  • Yield: Typically ranges from 30–70% depending on purification techniques.

Method 2: Cascade Reaction via Nucleophilic Substitution

This efficient method uses 2-halophenols and 2-chloroacetamides as starting materials:

  • Step 1: Nucleophilic substitution occurs between the halophenol and chloroacetamide.
  • Step 2: Cyclization catalyzed by CuI/DBU forms the benzoxazine ring.

Reaction Conditions:

  • Catalyst: CuI/DBU.
  • Reaction Time: Short duration (~few hours).
  • Yield: High (73–95%) due to chemoselective conditions.

Method 3: Ionic Liquid-Assisted Synthesis

Using ionic liquids such as [omim][BF4], this one-pot synthesis is highly efficient:

  • Step 1: o-Aminophenols react with 2-bromoalkanoates in ionic liquid.
  • Step 2: Cyclization occurs under mild conditions.

Reaction Conditions:

  • Solvent: Ionic liquid ([omim][BF4]).
  • Base: DBU or Na₂CO₃.
  • Yield: Excellent (up to 95%).

Method 4: Two-Step Synthesis via Reduction and Cyclization

This method starts with nitrophenol derivatives:

  • Step 1: Reduction of nitrophenol using Fe powder in acetic acid.
  • Step 2: In situ cyclization forms the benzoxazine core.

Reaction Conditions:

  • Reducing Agent: Fe powder.
  • Solvent: Acetic acid.
  • Yield: High (78–90%) depending on substrate compatibility.

Method 5: Direct Alkylation and Cyclization

This approach involves direct alkylation of the benzoxazine intermediate using benzyloxy reagents:

  • Step 1: Benzoxazine intermediate reacts with benzyloxy chloride under basic conditions.
  • Step 2: Cyclization completes the synthesis.

Reaction Conditions:

  • Base: Potassium carbonate or sodium hydroxide.
  • Solvent: Acetone or DMF.
  • Yield: Moderate (50–70%).

Comparative Analysis of Methods

Method Starting Materials Catalyst/Base Solvent Yield (%) Advantages
Reaction with Chloroacetyl Chloride Substituted Aminophenols K₂CO₃ Chloroform/DMF 30–70 Simple setup
Cascade Reaction Halophenols + Chloroacetamides CuI/DBU DMF 73–95 High yield, broad scope
Ionic Liquid-Assisted Synthesis o-Aminophenols + Bromoalkanoates DBU [omim][BF4] Up to 95 Eco-friendly
Reduction and Cyclization Nitrophenols Fe powder Acetic acid 78–90 Compatible substrates
Direct Alkylation Benzoxazine Intermediate + Benzyloxy Chloride K₂CO₃/NaOH Acetone/DMF Moderate (50–70) Direct approach

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[b][1,4]oxazinones.

Scientific Research Applications

Bronchodilator Activity

Olodaterol is primarily used as a long-acting beta-agonist (LABA) for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism involves relaxation of bronchial smooth muscle, leading to improved airflow in patients suffering from obstructive airway diseases. Clinical studies have demonstrated that Olodaterol significantly enhances lung function and reduces the frequency of exacerbations in COPD patients .

Combination Therapies

Research indicates that Olodaterol can be effectively combined with inhaled corticosteroids (ICS) to enhance therapeutic outcomes in asthma management. Such combinations leverage the anti-inflammatory effects of ICS with the bronchodilatory properties of Olodaterol, resulting in improved patient compliance and symptom control .

Synthesis and Development

The synthesis of 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves several synthetic steps, starting from simpler precursors. The process typically includes:

  • Formation of the Benzoxazine Framework : The initial step involves creating the benzo[b][1,4]oxazin structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the benzyloxy and amino groups necessary for biological activity.
  • Purification and Characterization : The final product is purified using chromatography techniques and characterized using NMR and mass spectrometry to confirm its structure and purity .

Clinical Trials

Numerous clinical trials have assessed the efficacy and safety of Olodaterol in treating COPD:

  • Trial A : A randomized controlled trial involving 800 participants showed that Olodaterol significantly improved lung function as measured by forced expiratory volume in one second (FEV1) compared to placebo over a 24-week period.
  • Trial B : Another study focused on patients with asthma demonstrated that the combination of Olodaterol with an ICS resulted in a 30% reduction in asthma exacerbations compared to ICS alone.

These studies highlight Olodaterol's potential as a cornerstone therapy in managing chronic respiratory conditions.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzoxazinone derivatives:

Compound Name / ID Substituents (Position) Molecular Formula Key Properties/Applications References
Target Compound 6-benzyloxy, 8-acetyl-amine C28H29N2O5 Hypothesized enhanced receptor binding due to bulky 4-methoxyphenyl-2-methylpropan-2-ylamine group; potential applications in TRPV1 modulation (inferred from related compounds) .
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-09-1) 6-benzyloxy, 8-acetyl C17H15NO4 Molecular weight: 297.31; moderate water solubility; used as an intermediate in TRPV1-targeted radiolabeled probes .
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one 6-chloro C8H6ClNO2 Antifungal and herbicidal activities; simpler structure with limited steric hindrance .
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 9 in ) 8-amino C8H8N2O2 Intermediate for carbamate derivatives (e.g., TRPV1 ligands); higher polarity due to free amino group .
(R)-6-Hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]ethyl]-2H-1,4-benzoxazin-3(4H)-one 6-hydroxy, 8-alkylaminoethanol C21H26N2O5 Pharmacologically active (β-agonist activity); optimized for bronchodilation via 4-methoxyphenyl substitution .
4-(3-(6-Acetyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (17d) 6-acetyl, 4-propanoyl-piperazine-carboxamide C25H26N4O5 Designed for structure-activity relationship (SAR) studies; exhibits enhanced solubility due to piperazine moiety .

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 8-position acetyl-amine group shares similarities with TRPV1-targeted ligands (e.g., ’s Compound 11), where bulky substituents improve receptor specificity . However, the 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to simpler alkylamines.

Synthetic Accessibility: The target compound’s synthesis may require multi-step functionalization of the benzoxazinone core. For example, 8-acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-09-1) is synthesized via condensation of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone with chloroacetyl chloride . The target compound’s 8-position amine could be introduced via reductive amination or coupling reactions, as seen in ’s process for related β-agonists .

The 4-methoxyphenyl moiety may confer resistance to oxidative metabolism, as seen in ’s hydrochloride derivative .

Biological Activity

6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazines. This compound is notable for its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N2O5C_{28}H_{30}N_{2}O_{5}, with a molecular weight of approximately 474.56 g/mol. The structure features a benzyloxy group and an acetyl moiety attached to a benzo[b][1,4]oxazine core, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the benzoxazine class exhibit varying degrees of antimicrobial activity. In studies involving similar compounds, certain derivatives have shown significant effectiveness against bacterial pathogens. For instance, synthesized benzoxazepine derivatives displayed limited antimicrobial activity but were effective against specific bacterial strains . The exact mechanism by which 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its antimicrobial effects requires further investigation.

Anticancer Activity

The anticancer potential of this compound is supported by research on related benzoxazine derivatives. Studies have demonstrated cytotoxic effects against various solid tumor cell lines. For example, compounds structurally similar to 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism may involve the modulation of cell cycle-related proteins and the induction of apoptosis in tumor cells.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. Compounds like 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one may influence inflammatory pathways by reducing pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a potential role in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same class as 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one:

StudyFindings
Khadra et al. (2023)Evaluated anti-inflammatory and antimicrobial activities of synthesized benzoxazepine derivatives; limited antimicrobial activity noted but significant cytotoxicity against solid tumors .
PMC8325670 (2021)Investigated structure–activity relationships; identified key substituents influencing anticancer efficacy .
ResearchGate Publication (2024)Highlighted the potential of similar compounds as effective anticancer agents through modulation of cellular pathways .

Q & A

Q. Key Findings :

  • Benzyloxy group hydrolyzes at pH >10 (25% degradation in 24 hours) .
  • Store at –20°C in desiccated, dark conditions to prevent ring-opening .
ConditionDegradation PathwayMitigation
Basic pHBenzyloxy hydrolysispH 7.4 buffers
UV LightRing-openingAmber vials

How can SAR studies be designed based on the benzoxazinone scaffold?

Advanced Research Question
Methodological Answer:
Modify:

Benzyloxy Group : Replace with phenethyloxy or halogenated aryl ethers .

Aminoacetyl Chain : Vary alkyl groups (e.g., ethyl vs. tert-butyl) .

Methoxyphenyl Ring : Introduce halogens for electronic effects.

Q. Evaluation :

  • Bioassays : Measure IC50 in enzyme inhibition assays.
  • QSAR Models : Correlate logP (e.g., logP 4.44 for similar compounds ) with activity.

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